Abiraterone metabolite 1

Description

Structural Modifications:

Functional Implications:

- Enhanced planarity : 5α-reduction increases A-ring rigidity, reducing affinity for 3β-hydroxysteroid dehydrogenase (3βHSD) compared to abiraterone.

- Dual binding modes : Unlike abiraterone’s competitive inhibition, metabolite 1 exhibits noncompetitive inhibition via peripheral binding to CYP17A1.

- Metabolic stability : The 5α-reduction impedes further β-oxidation, prolonging half-life in hepatic microsomes.

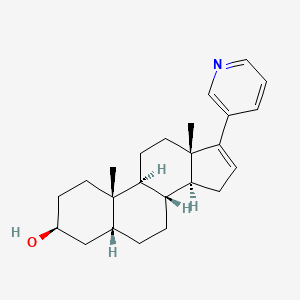

Figure 1 : Overlay of abiraterone (blue) and metabolite 1 (red) in CYP17A1 active site, highlighting A-ring conformational differences.

Properties

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJQRCXVHBZVTM-JSIIKIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Challenges in Direct Synthesis

Direct synthesis faces hurdles such as low yields (<20% in preliminary trials) and stereochemical complexity. The metabolite’s labile functional groups (e.g., sulfate esters) are prone to hydrolysis under acidic or basic conditions, necessitating protective strategies. Additionally, achieving regioselectivity in pyridyl-group modifications remains a persistent challenge, often requiring chiral catalysts or enzymatic assistance.

Biotransformation Approaches

In Vitro Enzymatic Metabolism

The primary method for producing abiraterone metabolite 1 leverages enzymatic systems derived from hepatic and intestinal microbiota. Key findings include:

Hepatic Microsomal Incubation

Abiraterone is incubated with rat or human liver microsomes enriched with NADPH to simulate Phase I metabolism. CYP3A4 catalyzes hydroxylation and N-oxidation, yielding metabolites such as abiraterone N-oxide (M4). For metabolite 1, sulfotransferase SULT2A1 further sulfates hydroxylated intermediates, enhancing water solubility.

Table 1: Conditions for Liver Microsomal Incubation

Intestinal Microbiota Metabolism

Rat gut microbiota metabolizes abiraterone into sulfate conjugates under anaerobic conditions. Metabolite 1 (M5) is formed via microbial sulfotransferases, with optimal yields observed at 24 hours. This method avoids the need for exogenous enzymes, though scalability remains limited.

Recombinant Enzyme Systems

Recent advances employ recombinant CYP3A4 and SULT2A1 expressed in E. coli or insect cells to optimize metabolite production. For example:

-

Co-incubation of abiraterone with CYP3A4 and SULT2A1 in a bioreactor achieves metabolite 1 purity >95% within 6 hours.

-

UDP-glucuronosyltransferase UGT1A4 further modifies metabolites, necessitating enzyme-specific inhibitors to isolate metabolite 1.

Analytical Characterization Techniques

Confirming the identity and purity of metabolite 1 requires multimodal analysis:

-

LC/MSn-IT-TOF : High-resolution mass spectrometry identifies molecular ions (e.g., m/z 388.31 for M5) and fragmentation patterns.

-

NMR Spectroscopy : 1H and 13C NMR verify sulfation at C3 or N-oxidation of the pyridyl group.

-

X-Ray Crystallography : Resolves stereochemical ambiguities in crystalline metabolites.

Comparative Analysis of Preparation Methods

Table 2: Efficiency of Biotransformation vs. Chemical Synthesis

| Method | Yield | Purity | Time Required | Scalability |

|---|---|---|---|---|

| Liver microsomes | 60–75% | 85–90% | 2–4 hours | Moderate |

| Gut microbiota | 40–50% | 70–80% | 24 hours | Low |

| Recombinant enzymes | 80–90% | >95% | 6–8 hours | High |

| Chemical synthesis | <20% | 50–60% | Days | Low |

Biotransformation outperforms chemical synthesis in yield and scalability, though enzymatic methods require specialized infrastructure. Recombinant systems offer the highest fidelity but incur higher costs .

Chemical Reactions Analysis

Types of Reactions

Abiraterone metabolite 1 undergoes several types of chemical reactions, including:

Oxidation: Conversion of abiraterone to its oxidized forms.

Reduction: Reduction of intermediate metabolites to form this compound.

Substitution: Involvement of various substituents in the steroidal structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of abiraterone, each with distinct biological activities. This compound is one of the key products with significant therapeutic potential .

Scientific Research Applications

Pharmacological Mechanism

Abiraterone works by inhibiting the enzyme CYP17A1, which is crucial for androgen biosynthesis. The conversion of abiraterone to D4A enhances its anti-tumor activity. D4A retains the ability to inhibit CYP17A1 while also being capable of interacting with androgen receptors due to its structural similarity to testosterone . This dual action makes D4A a key player in the pharmacodynamics of abiraterone therapy.

Efficacy in Prostate Cancer Treatment

D4A has been shown to possess improved anti-tumor efficacy compared to abiraterone itself. In vitro studies demonstrated that D4A effectively inhibits tumor growth in various prostate cancer cell lines, including those resistant to abiraterone . Additionally, clinical studies have indicated that higher plasma concentrations of abiraterone and its metabolites correlate with better patient outcomes in terms of progression-free survival .

Treatment Resistance and Metabolism

Research has highlighted that resistance to abiraterone can arise through selective metabolism to its more potent metabolite, D4A. Studies indicate that chronic treatment with abiraterone leads to increased expression of steroid 5α-reductase (SRD5A), which converts D4A into 5α-reduced metabolites that may promote tumor progression . Understanding this metabolic pathway is crucial for developing strategies to overcome resistance.

Table: Summary of Key Studies on D4A

Future Directions and Research Opportunities

The ongoing exploration into the pharmacokinetics and dynamics of D4A presents several research opportunities:

- Personalized Medicine : Tailoring abiraterone therapy based on individual metabolic profiles could enhance treatment outcomes.

- Combination Therapies : Investigating the synergistic effects of D4A with other therapeutic agents may lead to improved management strategies for advanced prostate cancer.

- Resistance Mechanisms : Further studies are needed to elucidate the mechanisms behind resistance related to D4A metabolism, which could inform future therapeutic approaches.

Mechanism of Action

Abiraterone metabolite 1 exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, this compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells. The molecular targets include androgen receptors and various enzymes in the steroidogenic pathway .

Comparison with Similar Compounds

Discussion of Discrepancies and Limitations

- Nomenclature Conflict: describes metabolite 1 as a "5β-reduced metabolite" but labels it 3β-OH-5α-Abi, suggesting possible inconsistencies in structural classification .

- Clinical Relevance : While D4A and sulfated metabolites are well-studied, metabolite 1’s role in efficacy or toxicity remains speculative, necessitating further research .

Biological Activity

Abiraterone acetate is a well-established treatment for castration-resistant prostate cancer (CRPC), primarily functioning as a selective inhibitor of the enzyme CYP17A1, which is crucial in androgen biosynthesis. The compound is metabolized into several active metabolites, with Abiraterone Metabolite 1 (M1) being of particular interest due to its biological activity and implications for therapeutic efficacy.

Overview of Abiraterone and Its Metabolites

Abiraterone is administered alongside prednisone to manage advanced prostate cancer. Upon administration, it undergoes extensive metabolism, primarily in the liver, leading to the formation of various metabolites, including M1. The major metabolic pathways involve glucuronidation and oxidation, with UDP-glucuronosyltransferase (UGT) enzymes playing a significant role in this process .

Key Metabolites

| Metabolite | Description | Activity |

|---|---|---|

| M1 | Abiraterone N-Oxide | Active against CYP17A1 |

| M2 | 5α-Abiraterone | Exhibits anti-tumor effects |

| M3 | 5β-Abiraterone | Less potent than M2 |

| M4 | Δ4-Abiraterone | Improved anti-tumor efficacy compared to parent compound |

| M5 | Other minor metabolites | Various activities reported |

Biological Activity of this compound

Mechanism of Action : this compound, or Abiraterone N-Oxide, retains significant biological activity by inhibiting CYP17A1. This inhibition leads to decreased androgen production, thereby reducing tumor growth in prostate cancer cells. Studies indicate that M1 exhibits comparable potency to abiraterone itself in inhibiting androgen synthesis .

In Vitro Studies : Research has shown that M1 effectively reduces the viability of prostate cancer cell lines by disrupting androgen receptor signaling pathways. For instance, in LNCaP and VCaP cell lines, treatment with M1 resulted in significant reductions in cell proliferation and increased apoptosis rates .

Clinical Implications

The clinical relevance of M1 is underscored by its presence in the circulation of patients undergoing abiraterone therapy. Notably, the concentration of M1 can be significantly higher than that of the parent compound after dosing . This suggests that the metabolite may contribute substantially to the therapeutic effects observed in patients.

Case Studies : A review of clinical case studies highlights instances where patients exhibited varying responses to abiraterone treatment based on their metabolic profiles. For example, patients with higher circulating levels of M1 tended to show improved responses and prolonged progression-free survival compared to those with lower levels .

Challenges and Considerations

Despite its promising activity, there are challenges associated with the metabolism of abiraterone and its metabolites. Resistance mechanisms have been identified where prostate cancer cells adapt by altering metabolic pathways, leading to diminished efficacy of both abiraterone and its metabolites . Understanding these mechanisms is crucial for optimizing treatment protocols.

Q & A

Q. What are the standard analytical methods for identifying and quantifying Abiraterone metabolite 1 in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. For example, a validated LC-MS/MS method for Δ(4)-Abiraterone (D4A), another active metabolite, uses protein precipitation with acetonitrile, achieving a linear range of 0.2–20 ng/mL and intra-/inter-assay variabilities within ±15% . Key parameters include ion transitions optimized for specificity and sensitivity, coupled with calibration against certified reference standards. Metabolite identification should incorporate fragmentation patterns and retention time matching against synthesized standards .

Q. How can researchers distinguish this compound from structurally similar metabolites like Δ(4)-Abiraterone (D4A) in metabolomic studies?

Answer: Use high-resolution mass spectrometry (HR-MS) to differentiate isotopic patterns and exact mass-to-charge (m/z) ratios. For instance, D4A (C24H31NO2) and metabolite 1 (C24H33NO2) differ by two hydrogen atoms, resulting in distinct HR-MS profiles. Chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) further resolves co-eluting metabolites. Cross-validation with synthetic standards is critical .

Q. What are the primary metabolic pathways generating this compound, and how do they influence experimental design?

Answer: this compound is formed via 5β-reduction of the parent drug, a reaction mediated by hepatic enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD). To study this in vitro, use human liver microsomes or recombinant 3βHSD with NADPH cofactors. In vivo studies require plasma sampling at multiple time points to capture metabolite kinetics. Note that CYP3A4 and SULT2A1 are involved in parallel pathways (e.g., sulfate conjugation), necessitating enzyme inhibition/induction controls .

Advanced Research Questions

Q. How do conflicting reports on the pharmacological activity of Abiraterone metabolites (e.g., inactive sulfate vs. active D4A) impact data interpretation, and how can these contradictions be resolved?

Answer: Discrepancies arise from differences in assay systems (e.g., cell-free vs. cell-based models) and metabolite stability. For example, sulfate conjugates are inactive in androgen receptor (AR) signaling assays but may hydrolyze back to active forms in vivo. To resolve contradictions:

Q. What experimental strategies are recommended to assess the impact of drug-drug interactions (DDIs) on this compound exposure?

Answer: Design studies to evaluate CYP3A4 modulation:

- Inducers (e.g., rifampin): Co-administer with Abiraterone and measure metabolite 1 AUC reductions via LC-MS/MS. Expect ~55% decrease in parent drug exposure, indirectly affecting metabolite kinetics .

- Inhibitors (e.g., ketoconazole): Monitor for increased Abiraterone AUC, which may saturate 5β-reduction pathways, altering metabolite 1 ratios .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict DDIs in special populations (e.g., hepatic impairment) .

Q. How can researchers address variability in metabolite profiles between preclinical models (e.g., rodents) and humans when studying this compound?

Answer:

- Species-specific enzyme profiling: Quantify 3βHSD and CYP17A1 activity in human vs. rodent liver tissues.

- Humanized mouse models: Express human CYP3A4/SULT2A1 to better replicate human metabolism.

- Cross-species comparative pharmacokinetics: Collect serial plasma samples post-dosing and normalize metabolite levels to enzyme expression data .

Q. What methodologies are optimal for elucidating the structural and functional contributions of this compound to CYP17A1 inhibition?

Answer:

- X-ray crystallography: Co-crystallize metabolite 1 with CYP17A1 to map binding interactions.

- Enzyme kinetics: Measure IC50 shifts using radiolabeled substrates (e.g., 17α-hydroxyprogesterone) in the presence of metabolite 1 vs. parent drug.

- Molecular dynamics simulations: Predict metabolite-enzyme binding affinities and compare with abiraterone’s irreversible inhibition mechanism .

Methodological Considerations

- Data Analysis: For metabolomics, employ multivariate tools like PCA or OPLS-DA to cluster metabolites. Use KEGG Pathway analysis to link metabolite 1 to steroidogenesis pathways .

- Quality Control: Include internal standards (e.g., deuterated Abiraterone) and validate assays per FDA guidelines (e.g., ±20% variability at LLOQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.